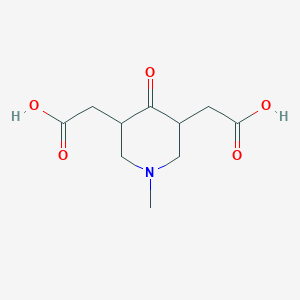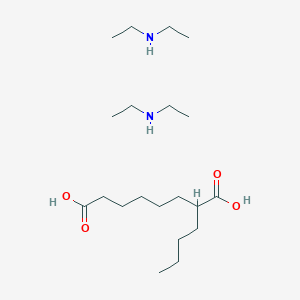
2-butyloctanedioic acid;N-ethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyloctanedioic acid;N-ethylethanamine is a chemical compound with the molecular formula C₁₆H₃₃NO₄ and a molecular weight of 303.438 g/mol . This compound is known for its unique structure, which combines the properties of both an acid and an amine. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyloctanedioic acid;N-ethylethanamine typically involves the reaction of 2-butyloctanedioic acid with N-ethylethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The exact reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the specific requirements of the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyloctanedioic acid;N-ethylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound .
Applications De Recherche Scientifique
2-Butyloctanedioic acid;N-ethylethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in the production of various industrial products and materials.
Mécanisme D'action
The mechanism of action of 2-butyloctanedioic acid;N-ethylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Butyloctanedioic acid;N-ethylethanamine can be compared with other similar compounds, such as:
Octanedioic acid,2-butyl-,compd. with N-ethylethanamine: This compound has a similar structure but may have different properties and applications.
2-Butyloctanedioic acid - N-ethylethanamine (11): This variant has a different stoichiometric ratio and may exhibit different chemical behaviors
The uniqueness of this compound lies in its specific combination of functional groups and its versatile chemical properties, which make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
827305-09-9 |
|---|---|
Formule moléculaire |
C20H44N2O4 |
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
2-butyloctanedioic acid;N-ethylethanamine |
InChI |
InChI=1S/C12H22O4.2C4H11N/c1-2-3-7-10(12(15)16)8-5-4-6-9-11(13)14;2*1-3-5-4-2/h10H,2-9H2,1H3,(H,13,14)(H,15,16);2*5H,3-4H2,1-2H3 |
Clé InChI |
LYIKQOLPKBYVLU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCCCC(=O)O)C(=O)O.CCNCC.CCNCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


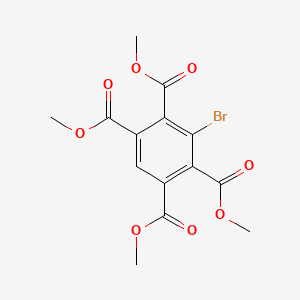
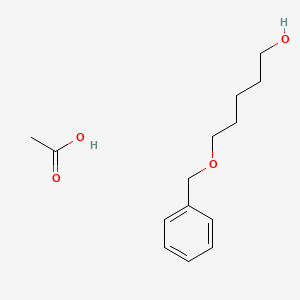
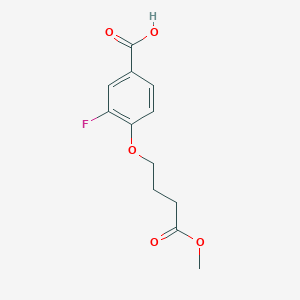
![N-[(1S)-2-Cyclohexyl-1-(pyridin-2-yl)ethyl]-6-methyl-1,3-benzoxazol-2-amine](/img/structure/B14217586.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)
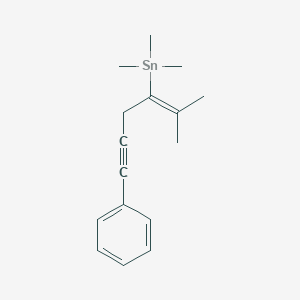
![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)
![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)
